molecular formula C14H10F3NO B14198110 (1E)-3-(Furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-en-1-imine CAS No. 834883-53-3

(1E)-3-(Furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-en-1-imine

Cat. No.: B14198110
CAS No.: 834883-53-3
M. Wt: 265.23 g/mol
InChI Key: RHGSOZMFGMWOFA-UHFFFAOYSA-N
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Description

(1E)-3-(Furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-en-1-imine is an organic compound that features a furan ring and a trifluoromethyl-substituted phenyl group

Preparation Methods

The synthesis of (1E)-3-(Furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-en-1-imine typically involves the following steps:

    Starting Materials: The synthesis begins with furan-2-carbaldehyde and 4-(trifluoromethyl)aniline.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the desired imine compound.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like ethanol or methanol, under reflux conditions to ensure complete reaction.

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

(1E)-3-(Furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-en-1-imine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.

Scientific Research Applications

(1E)-3-(Furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-en-1-imine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its potential interactions with neurotransmitter receptors.

    Materials Science: Its unique structural properties make it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used in studies investigating the effects of trifluoromethyl groups on biological activity and molecular interactions.

Mechanism of Action

The mechanism of action of (1E)-3-(Furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-en-1-imine involves its interaction with specific molecular targets. The furan ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to (1E)-3-(Furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-en-1-imine include:

    (1E)-3-(Furan-2-yl)-N-phenylprop-2-en-1-imine: Lacks the trifluoromethyl group, which may result in different chemical reactivity and biological activity.

    (1E)-3-(Thiophen-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-en-1-imine: Contains a thiophene ring instead of a furan ring, which can alter its electronic properties and interactions.

    (1E)-3-(Furan-2-yl)-N-[4-methylphenyl]prop-2-en-1-imine: The methyl group instead of the trifluoromethyl group can significantly change its hydrophobicity and reactivity.

The uniqueness of this compound lies in the combination of the furan ring and the trifluoromethyl-substituted phenyl group, which imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

834883-53-3

Molecular Formula

C14H10F3NO

Molecular Weight

265.23 g/mol

IUPAC Name

3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-en-1-imine

InChI

InChI=1S/C14H10F3NO/c15-14(16,17)11-5-7-12(8-6-11)18-9-1-3-13-4-2-10-19-13/h1-10H

InChI Key

RHGSOZMFGMWOFA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=CC=NC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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